1,2,3,6-Tetrahydro-3-methylphthalic anhydride

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves multistep chemical processes. For example, the synthesis of tetrabromophthalic-1,2,3,4,5,6-U-14C anhydride demonstrates a complex pathway starting from benzene-U-14C, showcasing the intricate steps required to synthesize such compounds (Susàn et al., 1979). While not directly 1,2,3,6-Tetrahydro-3-methylphthalic anhydride, this example illustrates the complexity of synthesizing structurally related anhydrides.

Molecular Structure Analysis

The molecular structure of related compounds can be rigid and asymmetric, as seen in the hydrocarbon 1,2,3,4-tetrahydro-5,6-dimethyl-1,4-methanonaphthalene. This compound's structure, characterized by at least one hindered rotating methyl group and a sufficient number of non-parallel C–H vectors, showcases the potential complexity of 1,2,3,6-Tetrahydro-3-methylphthalic anhydride's molecular structure (Dölle & Bluhm, 1985).

Chemical Reactions and Properties

Chemical reactions involving phthalic anhydride derivatives can lead to various products depending on the reactants. For instance, the reaction of homophthalic anhydride with imines in the presence of TiCl4 and diisopropyl ethyl amine is trans-selective, which could be relevant for understanding the reactivity of 1,2,3,6-Tetrahydro-3-methylphthalic anhydride (Vara et al., 2008).

Physical Properties Analysis

The physical properties of related compounds, such as their melting and boiling points, solubility, and crystalline structure, are crucial for their application in material science. For example, the crystal structures of tetrachlorophthalic acid hemihydrate and tetrabromophthalic anhydride have been determined, highlighting the importance of understanding these properties for practical applications (Ito et al., 1975).

Aplicaciones Científicas De Investigación

It is used in the synthesis of benzophenones from phthalides, such as 1,2,3,6-Dimethoxy-4-methyl-benzophenone (Ahad et al., 1980).

It serves as an intermediate in the synthesis of new N, N,1,1-Tetramethyl-isobenzofuranamines (Stanetty et al., 1993).

It is involved in the reaction with o-chlorotoluene to produce 2-(4-chloro-3-methyl)benzoyl-3,4,5,6-tetraphenyl benzoic acid, a precursor for synthesizing phthalazinone derivatives (Yassin et al., 1990).

Its one-pot synthesis from 1,2,3-trimethylbenzene allows for structural elucidation of an oxidation product of sedimentary porphyrins (Nomoto et al., 2001).

It is used in the synthesis of tetrabromophthalic-1,2,3,4,5,6-U-14C anhydride and tetrabromobisphenol-11 (Susàn et al., 1979).

It interacts with various compounds in the synthesis of enantiopure 1,2,3,4-tetrahydro-1-oxoquinoline-4-carboxylic acids and other minor products (Vara et al., 2008; Shablykin et al., 2017).

It contributes to the synthesis of new scaffolds and photochromic compounds, demonstrating potential in medicinal and materials science applications (Guranova et al., 2018; Chen et al., 2007).

It is used in the synthesis of fatty acid-based derivatives for polycondensation processes (Eschig et al., 2013).

It plays a role in the synthesis of various organic compounds, such as 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acids and pyridazino[3,4,5-de]phthalazines (Georgieva et al., 1997; Francis et al., 1979).

Additionally, it is involved in the study of molecular dynamics and properties of materials such as epoxy resins and polyimides (Theis et al., 2012; Ji et al., 2016).

Safety and Hazards

1,2,3,6-Tetrahydro-3-methylphthalic anhydride may cause an allergic skin reaction and serious eye damage . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapours/spray . Contaminated work clothing should not be allowed out of the workplace . Protective gloves/protective clothing/eye protection/face protection should be worn .

Propiedades

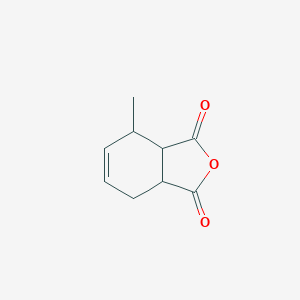

IUPAC Name |

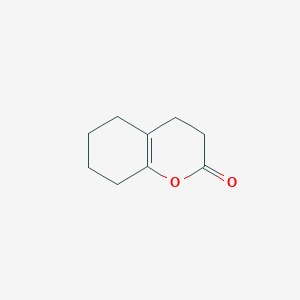

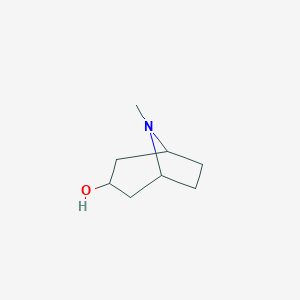

4-methyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-5-3-2-4-6-7(5)9(11)12-8(6)10/h2-3,5-7H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPEKVUUBSDFMDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CCC2C1C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058710 | |

| Record name | 3a,4,7,7a-Tetrahydro-4-methyl-1,3-isobenzofurandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,6-Tetrahydro-3-methylphthalic anhydride | |

CAS RN |

5333-84-6, 35438-82-5 | |

| Record name | 3-Methyltetrahydrophthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5333-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005333846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis,cis-3-Methyl-4-cyclohexene-1,2-dicarboxylic acid anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035438825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5333-84-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2352 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3a,4,7,7a-Tetrahydro-4-methyl-1,3-isobenzofurandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6-tetrahydro-3-methylphthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the advantages of using 1,2,3,6-Tetrahydro-3-methylphthalic anhydride as a hardener for epoxy resins compared to conventional aromatic tetracarboxylic dianhydrides?

A1: 1,2,3,6-Tetrahydro-3-methylphthalic anhydride exhibits a lower melting point and improved solubility in various solvents compared to conventional aromatic tetracarboxylic dianhydrides []. This characteristic makes it easier to handle and process during the curing of epoxy resins.

Q2: How can the curing process of epoxy resins using 1,2,3,6-Tetrahydro-3-methylphthalic anhydride be studied?

A2: Impedance measurements have been successfully employed to study the curing process of ED-20 epoxy resin with 1,2,3,6-Tetrahydro-3-methylphthalic anhydride []. This method allows researchers to analyze the dielectric properties of the resin during curing and gain insights into the kinetics of polymer formation.

Q3: What are the potential applications of 3-Methyl-5-succinic anhydrous-3-cyclohexene-1,2-dicarboxylic anhydride, a derivative of 1,2,3,6-Tetrahydro-3-methylphthalic anhydride?

A3: 3-Methyl-5-succinic anhydrous-3-cyclohexene-1,2-dicarboxylic anhydride has shown potential as a hardener for epoxy resins, a raw material for plasticizers in polyvinyl chloride, and a component in the production of polyesters, polyamides, and heat-resistant resins like polyimides []. Its versatility makes it an attractive compound for various industrial applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.